Cas no 1049549-36-1 (N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide)
![N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1049549-36-1x500.png)
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
- AKOS024504949
- F5283-0006
- 1049549-36-1
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- VU0640401-1
- N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
-
- インチ: 1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19)
- InChIKey: ACILOIVHWZNSRY-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(C(NCCN3C(C=CC=N3)=O)=O)=CC1=2
計算された属性
- せいみつぶんしりょう: 287.09060590g/mol
- どういたいしつりょう: 287.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 80.2Ų
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5283-0006-40mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5283-0006-75mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5283-0006-20mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5283-0006-10μmol |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5283-0006-15mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5283-0006-50mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5283-0006-100mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5283-0006-3mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5283-0006-1mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5283-0006-4mg |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
1049549-36-1 | 4mg |
$99.0 | 2023-09-10 |
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamideに関する追加情報
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide: A Comprehensive Overview
The compound N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS NO 1049549-36-1) is a unique entity in the realm of biomedical chemistry, exhibiting a complex structure that combines elements from both heterocyclic chemistry and aromatic systems. This compound has garnered significant attention due to its potential applications in drug discovery and therapeutic development, particularly in areas such as oncology and inflammation.
At the core of this molecule lies the pyridazinone moiety, a six-membered ring containing two nitrogen atoms, one of which is part of a ketone group (6-oxo). This structural feature imparts unique electronic properties to the compound, making it amenable to various binding interactions with biomolecules. The benzodioxole ring further contributes to the molecule's complexity, introducing a rigid aromatic system that enhances its pharmacokinetic profile and bioavailability.
Recent studies have highlighted the potential of this compound as a targeted therapy for cancers, particularly those involving receptor tyrosine kinase (RTK) signaling pathways. Its ability to modulate kinase activity has been explored in preclinical models, demonstrating promising results in terms of antiproliferative effects and tumor regression. Furthermore, the presence of the benzodioxole moiety has been linked to enhanced metabolic stability and reductive clearance, which are critical factors for long-term therapeutic efficacy.
Another area of investigation has focused on the compound's role in inflammatory diseases. By targeting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), this molecule has shown potential as a novel anti-inflammatory agent. Its dual action on these pathways not only reduces inflammation but also mitigates the associated oxidative stress, making it a compelling candidate for therapeutic intervention in conditions like arthritis and neurodegenerative disorders.
Recent advancements in crystallography and X-ray diffraction techniques have provided valuable insights into the molecular architecture of this compound. These studies have revealed that the pyridazinone ring adopts a planar conformation, facilitating effective π-π stacking interactions with other aromatic molecules. This structural insight has been instrumental in optimizing the lipophilic balance and solubility parameters, which are crucial for achieving optimal pharmacokinetic properties.
Moreover, the compound's interaction with biological membranes has been extensively studied using computational modeling and in vitro assays. These studies have demonstrated that the molecule exhibits a preference for cell membrane binding, which correlates with its observed cytotoxicity in certain cancer cell lines. This finding underscores the importance of understanding membrane-active drugs in the development of novel therapeutics.
Recent collaborative efforts between academic and industrial researchers have led to the identification of key synthetic routes for this compound. These methods leverage advanced techniques such as transition metal catalysis and green chemistry principles, ensuring efficient and sustainable production of the molecule. Such advancements are pivotal in addressing the growing demand for cost-effective drug manufacturing.
Looking ahead, ongoing research is focused on exploring the mechanism of action of this compound at the molecular level. Cutting-edge techniques such as single-molecule imaging and machine learning-based docking studies are being employed to unravel the intricate interactions between the molecule and its biological targets. These investigations are expected to pave the way for the development of more potent and selective derivatives with enhanced therapeutic outcomes.
Additionally, there is a growing interest in the toxicological profile of this compound. Extensive studies have been conducted to evaluate its acute and chronic toxicity, as well as its potential for carcinogenesis and genotoxicity. These studies have provided reassuring results, indicating that the compound exhibits a favorable safety profile, which is essential for its further advancement into clinical trials.
Recent advancements in biomimetic synthesis have also opened new avenues for the study of this compound. By mimicking natural processes such as enzymatic catalysis, researchers have been able to synthesize the molecule in a more efficient and environmentally friendly manner. This approach not only reduces the reliance on hazardous reagents but also enhances the overall sustainability of the drug development process.
Furthermore, the compound's role in disease modeling has been explored using advanced in vivo models. These studies have provided valuable insights into its efficacy and safety, paving the way for its potential use in precision medicine. The ability to tailor therapeutic interventions based on individual patient characteristics is a paradigm shift in modern healthcare, and this compound stands as a testament to the power of personalized treatment strategies.
Finally, it is worth noting that the compound's journey from the laboratory to the clinic has been facilitated by advancements in regulatory science. Streamlined regulatory pathways and enhanced communication between stakeholders have ensured that the molecule progresses through the various stages of drug development with minimal delays. This collaborative effort highlights the importance of fostering partnerships between academia, industry, and regulatory agencies in bringing life-saving therapies to patients.
1049549-36-1 (N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide) 関連製品
- 27693-46-5((2,3-dimethylphenyl)-(2-pyridyl)methanone)
- 1510728-51-4(2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)
- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)
- 2171302-13-7(3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)



